molecular formula C4H7NS2 B3048270 Methanamine, N-1,3-dithiolan-2-ylidene- CAS No. 1630-99-5

Methanamine, N-1,3-dithiolan-2-ylidene-

Cat. No. B3048270
CAS RN: 1630-99-5
M. Wt: 133.2 g/mol
InChI Key: HNMNUKSODUKBLM-UHFFFAOYSA-N
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Description

“Methanamine, N-1,3-dithiolan-2-ylidene-” is a chemical compound with the molecular formula C4H7NS2 and a molecular weight of 133.24 g/mol. It is also known by its CAS number 1630-99-5 .


Molecular Structure Analysis

The molecular structure of “Methanamine, N-1,3-dithiolan-2-ylidene-” has been analyzed using various techniques such as 1H NMR, 13C NMR, IR, UV–Vis, and single crystal XRD . The crystal belongs to the orthorhombic space group F2 1 2 1 2 1 . The molecule forms zig-zag C (7) chains via C–H···N inter-molecular hydrogen-bond running parallel to the [010] direction . Many molecules self-assemble the left-handed spiral C (7) chains and inverse ones via the S···O short contacts along the a axis .

properties

IUPAC Name

N-methyl-1,3-dithiolan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c1-5-4-6-2-3-7-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMNUKSODUKBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1SCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342667
Record name Methanamine, N-1,3-dithiolan-2-ylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1630-99-5
Record name Methanamine, N-1,3-dithiolan-2-ylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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